diethyl 5-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
2,4-DIETHYL 5-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that features a chromene and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 5-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. Common steps may include:
Formation of the Chromene Moiety: This can be achieved through cyclization reactions involving phenolic compounds and suitable aldehydes or ketones.
Synthesis of the Thiophene Ring: Thiophene derivatives are often synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.
Coupling Reactions: The chromene and thiophene units can be coupled using amide bond formation techniques, often involving reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and chromene rings.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Halogenated compounds like this one can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: NaBH₄, LiAlH₄
Nucleophiles: Amines, thiols
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may convert carbonyl groups to alcohols.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Studied as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of 2,4-DIETHYL 5-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Chromene Derivatives: Compounds like coumarins and flavonoids.
Thiophene Derivatives: Compounds like thiophene-2-carboxylate and thiophene-3-carboxylate.
Uniqueness
The combination of chromene and thiophene moieties in a single molecule is relatively unique and may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H18ClNO7S |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
diethyl 5-[(6-chloro-4-oxochromene-2-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C21H18ClNO7S/c1-4-28-20(26)16-10(3)17(21(27)29-5-2)31-19(16)23-18(25)15-9-13(24)12-8-11(22)6-7-14(12)30-15/h6-9H,4-5H2,1-3H3,(H,23,25) |
InChI Key |
UWHVPBMOSBMPQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
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